Cresyl Violet acetate

Description

The exact mass of the compound Cresyl violet acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cresyl Violet acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cresyl Violet acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10510-54-0 |

|---|---|

Molecular Formula |

C18H15N3O3 |

Molecular Weight |

321.3 g/mol |

IUPAC Name |

acetic acid;5-iminobenzo[a]phenoxazin-9-amine |

InChI |

InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,18H,17H2;1H3,(H,3,4) |

InChI Key |

UEWSHLFAYRXNHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C(=N)C=C3C2=NC4=C(O3)C=C(C=C4)N |

Other CAS No. |

10510-54-0 |

physical_description |

Deep green powder; [MSDSonline] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Cresyl Violet Acetate for Researchers

Cresyl Violet acetate (B1210297) is a synthetic organic dye belonging to the oxazine (B8389632) group.[1] It is widely utilized in histology and neuroscience as a nuclear stain, particularly for the visualization of neurons in the brain and spinal cord.[2][3] This guide provides an in-depth overview of its chemical structure, properties, and applications, with a focus on its use in Nissl staining.

Chemical Structure and Properties

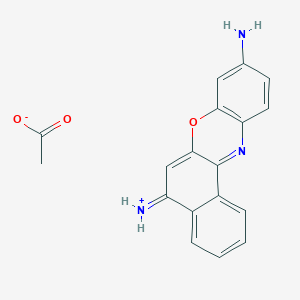

Cresyl Violet acetate, also known as Cresyl Fast Violet or 9-Amino-5-imino-5H-benzo[a]phenoxazine acetate salt, is a dark green to black crystalline powder.[2][4][5] Its chemical formula is C₁₈H₁₅N₃O₃, and it has a molecular weight of 321.33 g/mol .[4][6] The structure consists of a planar diaminobenzooxazine chromophore associated with an acetate counterion.

Below is a two-dimensional representation of the chemical structure of Cresyl Violet acetate.

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of Cresyl Violet acetate, which are crucial for its application in research.

| Property | Value | Reference(s) |

| CAS Number | 10510-54-0 | [4][6] |

| Molecular Formula | C₁₈H₁₅N₃O₃ | [4][6] |

| Molecular Weight | 321.33 g/mol | [4][6] |

| Appearance | Dark green to black powder | [2][5] |

| Melting Point | 140-143 °C | [6][7] |

| Solubility | Soluble in water (1 mg/mL) and ethanol (B145695) | [2][8][9] |

| Absorption Maximum (λmax) | 592 nm; 596-599 nm (in 50% ethanol) | [7][8][10] |

| Excitation Maximum | 598 nm | [10][11][12] |

| Emission Maximum | 621 nm | [10][11][12] |

| Molar Extinction Coefficient | 83,000 cm⁻¹M⁻¹ | [11][13] |

| Quantum Yield | 0.54 | [11][13] |

Primary Application: Nissl Staining

Cresyl Violet acetate is a cornerstone of neuroanatomical research due to its utility in Nissl staining.[1][3] This histological technique employs basic aniline (B41778) dyes to stain acidic components of the cell, such as RNA and DNA.[2][14] In neurons, the dye strongly labels the "Nissl substance" or "Nissl bodies," which are granular structures in the cytoplasm corresponding to the rough endoplasmic reticulum.[2][15] This staining provides a clear visualization of the neuronal soma, allowing for the study of neuronal morphology, density, and distribution within the nervous system.[2] The DNA within the nucleus is also stained.[14][15]

Staining Mechanism

The staining mechanism of Cresyl Violet acetate relies on an electrostatic interaction. The cationic dye molecule binds to the anionic phosphate (B84403) groups of nucleic acids (RNA in Nissl bodies and DNA in the nucleus). This results in a characteristic blue to purple coloration of these structures.[2][14]

Experimental Protocol: Nissl Staining of Paraffin-Embedded Sections

The following is a generalized protocol for Nissl staining of paraffin-embedded tissue sections. It is important to note that incubation times and reagent concentrations may require optimization depending on the specific tissue and experimental conditions.

Required Reagents

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Cresyl Violet Acetate Staining Solution (e.g., 0.1% w/v in distilled water with 0.25% v/v glacial acetic acid)[16]

-

Differentiation solution (e.g., 95% ethanol with a few drops of glacial acetic acid)[2]

-

Mounting medium (e.g., DePeX)

Staining Procedure

-

Deparaffinization: Immerse slides in two to three changes of xylene for 3 minutes each to remove the paraffin (B1166041) wax.[2]

-

Rehydration: Rehydrate the tissue sections by passing them through a graded series of ethanol solutions:

-

100% Ethanol: Two changes, 3 minutes each.[2]

-

95% Ethanol: 3 minutes.

-

70% Ethanol: 3 minutes.

-

Distilled water: Rinse.

-

-

Staining: Immerse the slides in the filtered Cresyl Violet staining solution for 4-15 minutes.[2]

-

Rinsing: Briefly rinse the slides in tap water to remove excess stain.[2]

-

Differentiation: Dip the slides in 70% ethanol to begin the differentiation process.[2] For more controlled differentiation, immerse the sections in the differentiation solution (acidified 95% ethanol) for a short period (e.g., up to 2 minutes), and monitor the staining intensity microscopically until the Nissl bodies are sharply defined against a paler background.[2]

-

Dehydration: Dehydrate the sections through a graded series of ethanol:

-

Clearing: Clear the tissue sections by immersing them in two changes of xylene for 3 minutes each.[2]

-

Mounting: Apply a coverslip to the slide using a xylene-based mounting medium.[2] Allow the slides to dry in a fume hood.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Nissl staining protocol for paraffin-embedded sections.

Conclusion

Cresyl Violet acetate remains an indispensable tool in the field of neuroscience and histology. Its ability to robustly and selectively stain Nissl substance provides invaluable information on neuronal structure and organization. The detailed chemical properties and standardized protocols presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this classic neuroanatomical stain in their work.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 3. Electronic absorption spectra of cresyl violet acetate in anisotropic and isotropic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. r.marmosetbrain.org [r.marmosetbrain.org]

- 5. researchgate.net [researchgate.net]

- 6. stainsfile.com [stainsfile.com]

- 7. Cresyl Violet acetate, pure, certified | Fisher Scientific [fishersci.ca]

- 8. 10510-54-0 CAS | CRESYL VIOLET (ACETATE) | Biological Stains and Dyes | Article No. 03032 [lobachemie.com]

- 9. biognost.com [biognost.com]

- 10. Absorption [Cresyl Violet] | AAT Bioquest [aatbio.com]

- 11. Cresyl violet *CAS 41830-80-2* | AAT Bioquest [aatbio.com]

- 12. Spectrum [Cresyl Violet] | AAT Bioquest [aatbio.com]

- 13. omlc.org [omlc.org]

- 14. moodle2.units.it [moodle2.units.it]

- 15. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 16. viapianolab.org [viapianolab.org]

An In-depth Technical Guide to the Mechanism of Action for Cresyl Violet Nissl Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies of Cresyl Violet Nissl staining, a cornerstone technique in neurohistology. We will delve into the molecular mechanism of action, provide detailed experimental protocols, and present quantitative data to aid in the optimization and interpretation of staining results.

Core Mechanism of Action

Cresyl Violet is a basic aniline (B41778) dye that serves as a valuable tool for visualizing the cytoarchitecture of the central nervous system.[1][2][3][4] The staining mechanism is fundamentally an electrostatic interaction. Cresyl Violet, in solution, exists as a cation, carrying a net positive charge. This positive charge is attracted to anionic, or negatively charged, components within the cell.[1]

The primary target of Cresyl Violet in Nissl staining is the Nissl substance , also known as Nissl bodies or chromatophilic substance.[5][6] These granular bodies, located in the cytoplasm of neurons, are dense aggregates of rough endoplasmic reticulum (RER) and free polyribosomes.[5][6] The abundance of ribosomal RNA (rRNA) within the Nissl substance provides a high concentration of negatively charged phosphate (B84403) groups in the sugar-phosphate backbone of the RNA molecules.[1][7]

The cationic Cresyl Violet dye binds to these anionic phosphate groups, resulting in a characteristic blue to purple staining of the neuronal soma and dendrites, where Nissl bodies are prevalent.[1][2][3] The axon and axon hillock, which lack Nissl substance, remain unstained.[5] This selective staining allows for the clear visualization and quantification of neurons, as well as the assessment of their morphological integrity.

The specificity of the staining is significantly influenced by the pH of the Cresyl Violet solution. An acidic pH (around 3.0-4.0) enhances the specificity of the staining for Nissl bodies by protonating acidic groups in the tissue, thereby reducing background staining.[8] At a pH close to 3.0, only the Nissl bodies, nucleoli, and nuclear membranes are stained a pale blue, while glial cells are only faintly stained.[8] As the pH increases towards 4.0 and higher, the staining becomes more intense and less specific, with the cytoplasm of neurons, nerve fibers, and glial cells also taking up the dye.[8]

Figure 1. The electrostatic interaction between cationic Cresyl Violet and the anionic phosphate backbone of rRNA in Nissl substance.

Data Presentation: Quantitative Parameters for Cresyl Violet Staining

The successful application of Cresyl Violet staining is dependent on several key parameters. The following table summarizes the typical ranges for these parameters based on various established protocols. Optimization within these ranges may be necessary depending on the specific tissue type, fixation method, and desired staining intensity.

| Parameter | Range | Notes |

| Cresyl Violet Concentration | 0.05% - 1% (w/v) | Higher concentrations may require more extensive differentiation. A common starting point is 0.1% or 0.5%. |

| Staining Time | 3 - 30 minutes | Shorter times are often used for frozen sections, while longer times may be necessary for paraffin-embedded tissues. |

| Staining Temperature | Room Temperature to 60°C | Increased temperature can enhance staining intensity but may also increase background staining. |

| pH of Staining Solution | 3.0 - 4.7 | Lower pH (around 3.5-3.8) generally provides more specific staining of Nissl bodies with less background.[8] |

| Differentiation Time | A few seconds to several minutes | Differentiation with acidified alcohol removes excess stain and is a critical step for achieving clear visualization of Nissl bodies. The exact time should be monitored microscopically. |

Experimental Protocols

Below are detailed methodologies for Cresyl Violet Nissl staining for both paraffin-embedded and frozen sections.

Protocol for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer to two changes of 100% ethanol (B145695) for 3 minutes each.

-

Transfer to 95% ethanol for 3 minutes.

-

Transfer to 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in a filtered 0.1% Cresyl Violet solution (pH adjusted to ~3.5 with acetic acid) for 5-10 minutes.

-

-

Differentiation:

-

Dehydration and Clearing:

-

Transfer to two changes of 100% ethanol for 3 minutes each.

-

Transfer to two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Apply a coverslip using a resinous mounting medium.

-

Protocol for Frozen Sections

-

Tissue Preparation:

-

Mount frozen sections onto coated slides (e.g., gelatin-subbed or adhesive slides) and allow them to air dry.

-

-

Rehydration and Staining:

-

Immerse slides in distilled water for 1-2 minutes.

-

Stain in a filtered 0.1% Cresyl Violet solution for 3-5 minutes.

-

-

Differentiation:

-

Quickly rinse in distilled water.

-

Differentiate in 95% ethanol, monitoring microscopically until Nissl bodies are clearly defined against a relatively clear background.

-

-

Dehydration and Clearing:

-

Dehydrate through 100% ethanol (two changes of 1 minute each).

-

Clear in xylene (two changes of 2 minutes each).

-

-

Mounting:

-

Coverslip with a resinous mounting medium.

-

Figure 2. A generalized experimental workflow for Cresyl Violet Nissl staining of tissue sections.

Application in Assessing Neuronal Health: The Concept of Chromatolysis

Beyond revealing the cytoarchitecture of the brain, Nissl staining is a powerful tool for assessing neuronal health and response to injury. A key indicator of neuronal stress or damage is chromatolysis , the dissolution and dispersal of Nissl bodies within the cytoplasm.[5][9]

In a healthy neuron, Nissl bodies are distinct and well-stained. However, in response to insults such as axotomy, ischemia, or neurotoxic exposure, the Nissl substance can break down.[9] This process is often a precursor to apoptosis, or programmed cell death.[9] The underlying cellular signaling pathways that lead to chromatolysis are complex and involve the cellular stress response. For instance, endoplasmic reticulum (ER) stress pathways are activated during motor neuron degeneration, which is consistent with the disassembly of polyribosomes seen in chromatolysis.[10]

Therefore, the intensity and distribution of Nissl staining can serve as a valuable readout for the effects of various experimental manipulations or disease states on neuronal viability. A decrease in Nissl staining intensity or a change in its distribution can indicate a compromised cellular state.

Figure 3. Logical relationship between neuronal injury, the cellular response of chromatolysis, and the resulting changes observed with Nissl staining.

References

- 1. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - Cresyl Violet [micro.magnet.fsu.edu]

- 2. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 3. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 4. biocompare.com [biocompare.com]

- 5. Nissl body - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A fluorescent reporter on electrostatic DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histological methods for CNS [pathologycenter.jp]

- 9. Chromatolysis - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Compensatory Motor Neuron Response to Chromatolysis in the Murine hSOD1G93A Model of Amyotrophic Lateral Sclerosis [frontiersin.org]

Cresyl Violet acetate molecular formula and weight.

This document provides the molecular formula and molecular weight for Cresyl Violet acetate (B1210297), a synthetic dye utilized in histology for staining cellular components.

Cresyl Violet acetate is a versatile dye commonly employed in neuroscience and histology.[1] It is particularly valued for its ability to stain Nissl substance in the cytoplasm of neurons, making it an essential tool for neuroanatomical investigations.[2][3] The dye is also used for staining cartilage, mast cell granules, and for identifying specific bacteria such as Helicobacter.[2][3][4]

Chemical Properties

The fundamental chemical properties of Cresyl Violet acetate are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₁₅N₃O₃[1][3][5][6] |

| Alternatively represented as: C₁₆H₁₁N₃O·C₂H₄O₂[7] | |

| Molecular Weight | 321.34 g/mol [1][5] |

| Also cited as: 321.33 g/mol [2][6][8] or 321.336 g/mol [7] | |

| CAS Number | 10510-54-0[1][6][7][8] |

| Appearance | Dark green to blackish-green powder[1][2] |

| Solubility | Soluble in water (1 mg/mL)[2][3] |

Synonyms: Cresyl Fast Violet, 9-Amino-5-imino-5H-benzo[a]phenoxazine acetate salt.[1][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cresyl Violet acetate certified by the Biological Stain Commission 10510-54-0 [sigmaaldrich.com]

- 3. chemicalworlds.com [chemicalworlds.com]

- 4. scbt.com [scbt.com]

- 5. Cresyl violet acetate | C18H15N3O3 | CID 135445693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. mpbio.com [mpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to Cresyl Violet Staining for Neuronal Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cresyl Violet staining, a cornerstone of neurohistology, provides a robust and reliable method for visualizing the cytoarchitecture of the central nervous system. This technique selectively stains Nissl bodies, allowing for the clear identification and quantification of neurons. This guide delves into the fundamental principles of Cresyl Violet staining, detailing the electrostatic interactions that govern the process. It provides comprehensive experimental protocols for various tissue preparations and presents a framework for the quantitative analysis of staining results. Through illustrative diagrams and structured data, this document serves as an in-depth technical resource for professionals engaged in neuroscience research and drug development.

Core Principle of Staining

Cresyl Violet is a basic aniline (B41778) dye belonging to the thiazine (B8601807) group.[1][2] The staining mechanism is fundamentally an acid-base reaction based on electrostatic attraction.

-

The Dye: In solution, Cresyl Violet acetate (B1210297) dissociates, yielding a positively charged (cationic) dye molecule.[3] This colored cation is the active staining agent.

-

The Target: The primary target within neurons is the Nissl substance (also called Nissl bodies).[3][4] This substance is composed of the rough endoplasmic reticulum (RER) and free ribosomes.[5][6]

-

The Interaction: Ribosomal RNA (rRNA) is abundant in the Nissl substance. The phosphate (B84403) groups of the rRNA backbone impart a strong net negative charge, making these structures highly acidic or basophilic (base-loving).[7][8][9] The positively charged Cresyl Violet cation binds electrostatically to the negatively charged phosphate backbone of this rRNA.[3][10]

This binding results in the accumulation of the violet dye specifically in the neuronal soma and dendrites where Nissl substance is present, rendering them visible under a light microscope.[4] Glial cells and neuronal processes, which lack significant Nissl substance, remain largely unstained, providing excellent contrast.[4][10]

Experimental Protocols

The success of Cresyl Violet staining is highly dependent on meticulous adherence to protocol. Key variables include tissue fixation, section thickness, solution pH, and differentiation time.[11] The following are generalized protocols for paraffin-embedded and frozen sections.

Protocol for Paraffin-Embedded Sections

This method is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue.[12]

-

Deparaffinization: Immerse slides in 2-3 changes of xylene for 3-5 minutes each.[5][11]

-

Rehydration: Rehydrate sections through a graded series of ethanol (B145695):

-

Washing: Rinse gently in running tap water, followed by a rinse in distilled water.[11]

-

Staining: Immerse slides in a 0.1% Cresyl Violet acetate solution for 4-15 minutes.[5][13] The optimal time depends on tissue type and fixative used. The solution pH should be slightly acidic (pH 3.5-4.0) for optimal staining of Nissl bodies.[11][14]

-

Rinsing: Briefly rinse in distilled water to remove excess stain.[13]

-

Differentiation: This crucial step removes non-specific background staining.

-

Dehydration: Dehydrate the sections through 2-3 changes of absolute ethanol (3 minutes each).[5][11]

-

Clearing & Mounting: Clear in 2-3 changes of xylene (3-5 minutes each) and coverslip using a xylene-based mounting medium.[4][5]

Protocol for Frozen (Cryostat) Sections

This protocol is optimized for formalin-fixed, cryoprotected frozen tissue sections.[4][14]

-

Drying & Fixation: Air dry mounted sections for at least 60 minutes at room temperature.[15] If tissue is unfixed, post-fixation with ethanol or formalin may be required.

-

Hydration: Rinse slides in distilled water.[15]

-

Staining: Immerse in 0.1% Cresyl Violet solution for 5-20 minutes.[15] Staining may be performed at room temperature or elevated to 37-60°C to reduce staining time.[4][14]

-

Rinsing: Rinse slides twice in distilled water, 5 minutes each.[15]

-

Differentiation: Dip slides briefly in 90% ethanol, followed by 95% ethanol.[15] As with paraffin (B1166041) sections, differentiation is critical and should be monitored.

-

Dehydration: Immerse in two changes of 100% ethanol for 3 minutes each.[15]

-

Clearing & Mounting: Clear in three changes of xylene for 3 minutes each and mount with a compatible medium.[15]

Data Presentation and Quantitative Analysis

Cresyl Violet staining is widely used for quantitative assessments of neuronal populations, such as evaluating neuronal loss in models of neurodegeneration or injury.[4][16] Analysis typically involves cell counting within defined regions of interest (ROIs).

Parameters for Quantitative Comparison

While direct quantitative data comparing staining protocols is sparse in literature, key parameters can be optimized for reproducible results.

| Parameter | Paraffin Sections | Frozen Sections | Expected Outcome & Considerations |

| Fixation | 4% PFA / 10% Formalin[14] | 4% PFA w/ cryoprotection[14] | Adequate fixation is crucial; under-fixation leads to poor morphology, over-fixation can mask antigenic sites if combining with IHC. |

| Stain Conc. | 0.1% - 0.2% w/v[5][13] | 0.1% - 0.2% w/v[15] | Higher concentrations reduce staining time but may increase background and require longer differentiation. |

| Stain pH | ~pH 3.7[14] | ~pH 3.7 - 4.0[11] | Lower pH (~3.0) increases specificity for Nissl bodies but yields paler staining. Higher pH (>4.0) stains more broadly.[11] |

| Staining Time | 4-15 minutes[13] | 5-20 minutes[15] | Must be balanced with differentiation. Over-staining can be corrected with longer differentiation, but this risks losing fine detail. |

| Differentiation | Acetic acid in 95% EtOH[11][14] | Graded EtOH (70-95%)[5][15] | The most critical step for contrast. Insufficient differentiation leaves high background; excessive differentiation removes all stain.[11] |

Application in Neuronal Quantification

Studies frequently use Cresyl Violet staining to count surviving neurons after an insult. For example, in studies of cerebral ischemia, the number of Nissl-positive cells in a specific brain region (e.g., hippocampus) is compared between control and treatment groups.[16][17] Unbiased stereological methods, such as the optical fractionator technique, are often employed with Nissl-stained sections to provide accurate estimates of the total neuron number in a given volume.[18][19]

In one comparative study, the total number of spiral ganglion neurons estimated using Cresyl Violet staining (26,705 ± 1823) was not significantly different from estimates using more complex parvalbumin immunostaining (27,485 ± 3251), highlighting its reliability and cost-effectiveness for neuronal counting.[18]

Applications and Limitations

Applications:

-

Cytoarchitectural Mapping: Identifying the boundaries of brain nuclei and cortical layers.[4]

-

Neurodegeneration Studies: Assessing neuronal loss or shrinkage in models of diseases like Alzheimer's, Parkinson's, or stroke.

-

Lesion Verification: Confirming the precise location and extent of experimental lesions or electrode placements.[4]

-

Cell Counting: Providing a reliable method for quantifying neuronal populations.[18][19]

Limitations:

-

Non-Specific Staining: While highly selective for neurons over glia, it stains all neurons, not specific subtypes.

-

Limited Morphological Detail: Primarily stains the cell soma, providing little information on dendritic and axonal morphology.[20] For detailed morphology, it must be combined with other techniques like Golgi staining.[20]

-

Protocol Sensitivity: Results are highly sensitive to variations in fixation, pH, and differentiation time, requiring careful optimization.[11]

References

- 1. Cresyl violet - Wikipedia [en.wikipedia.org]

- 2. stainsfile.com [stainsfile.com]

- 3. ihisto.io [ihisto.io]

- 4. neurosciencecourses.com [neurosciencecourses.com]

- 5. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 6. ronaldschulte.nl [ronaldschulte.nl]

- 7. Electrostatic interactions in aminoglycoside-RNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrostatic Interactions Govern Extreme Nascent Protein Ejection Times from Ribosomes and Can Delay Ribosome Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Histological methods for CNS [pathologycenter.jp]

- 12. stainsfile.com [stainsfile.com]

- 13. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 14. r.marmosetbrain.org [r.marmosetbrain.org]

- 15. viapianolab.org [viapianolab.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Comparison of unbiased stereological estimation of total number of cresyl violet stained neurons and parvalbumin positive neurons in the adult human spiral ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell density quantification of high resolution Nissl images of the juvenile rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Rapid Method Combining Golgi and Nissl Staining to Study Neuronal Morphology and Cytoarchitecture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cresyl Violet Acetate Binding in Cellular Staining

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Electrostatic Interaction with Acidic Cellular Components

Cresyl Violet acetate (B1210297) is a basic aniline (B41778) dye belonging to the oxazine (B8389632) group of dyes. Its utility as a histological stain, particularly in neuroscience, stems from its cationic (positively charged) nature. This fundamental property dictates its binding mechanism within cells, which is primarily governed by electrostatic interactions with anionic (negatively charged) or acidic components.

The primary targets of Cresyl Violet acetate within the cellular environment are phosphate-rich macromolecules, most notably nucleic acids. This affinity results in the characteristic violet staining of specific cellular structures:

-

Nissl Substance: In neurons, Cresyl Violet strongly stains the Nissl bodies or Nissl substance.[1][2] This granular material, located in the neuronal cytoplasm, is comprised of the rough endoplasmic reticulum and free ribosomes.[1] The high concentration of ribosomal RNA (rRNA) in these structures provides a dense collection of anionic phosphate (B84403) groups, leading to intense, localized staining.[1]

-

Nucleus: The dye also binds to the acidic components of the cell nucleus. This includes the heterochromatin and the nucleolus, which are rich in deoxyribonucleic acid (DNA) and ribosomal RNA (rRNA), respectively.[1] The phosphate backbone of these nucleic acids serves as the primary binding site for the cationic dye molecules.

Due to this specific binding to RNA-rich structures, Cresyl Violet is an invaluable tool for visualizing neuronal cell bodies, allowing for the clear demarcation of cytoarchitecture in brain and spinal cord tissues.[1][3] It is frequently used to assess neuronal health, as changes in Nissl substance distribution can be indicative of cellular stress or neurodegeneration.[3][4]

Quantitative Data Presentation

While direct binding affinity data such as dissociation constants (Kd) for Cresyl Violet acetate with its cellular targets are not extensively reported in the literature, quantitative analysis of staining intensity serves as a practical surrogate for assessing the extent of binding and the density of target structures. This is often accomplished through digital image analysis of stained tissue sections.

Below is a summary of typical quantitative analyses performed using Cresyl Violet staining:

| Parameter Measured | Typical Application | Analysis Method | Key Findings |

| Neuronal Density | Assessment of neuronal loss in neurodegenerative disease models or following ischemic events.[3][5] | Unbiased stereological counting of stained neurons in defined regions of interest.[5] | A statistically significant decrease in the number of stained neurons can indicate neurotoxicity or lesion-induced cell death.[6] |

| Staining Intensity | Evaluation of changes in Nissl substance integrity. | Densitometric analysis of the stained neuronal cytoplasm using software such as ImageJ.[7] | A reduction in staining intensity can correlate with chromatolysis, a hallmark of neuronal injury.[7] |

| Cell Body Size | Morphometric analysis of neuronal populations. | Measurement of the area of stained neuronal somata. | Alterations in cell size can be indicative of cellular hypertrophy or atrophy in response to various stimuli. |

Experimental Protocols

Detailed methodologies for the use of Cresyl Violet acetate staining are provided below for both paraffin-embedded and frozen tissue sections.

Protocol 1: Cresyl Violet Staining for Paraffin-Embedded Sections

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

Cresyl Violet Acetate Staining Solution (0.1% in distilled water, with the addition of 0.3 ml glacial acetic acid per 100 ml just before use)[2][8]

-

Differentiation Solution (95% ethanol with a few drops of glacial acetic acid)[1]

-

Mounting medium

Procedure:

-

Deparaffinization: Immerse slides in two changes of xylene for 10 minutes each.[2]

-

Rehydration: Hydrate the sections by immersing them sequentially in 100% ethanol (2 changes, 5 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).[2]

-

Washing: Rinse the slides in tap water followed by distilled water.[2]

-

Staining: Immerse the slides in the 0.1% Cresyl Violet solution for 3-10 minutes. Staining can be enhanced by warming the solution to 37-50°C.[2]

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.[1]

-

Differentiation: Differentiate the sections in 95% ethanol for 2-30 minutes. This step is critical for achieving the desired contrast and should be monitored microscopically.[2]

-

Dehydration: Dehydrate the sections through two changes of 100% ethanol for 5 minutes each.[2]

-

Clearing: Clear the sections in two changes of xylene for 5 minutes each.[2]

-

Mounting: Coverslip the sections using a permanent mounting medium.

Protocol 2: Cresyl Violet Staining for Frozen Sections

This protocol is suitable for formalin-fixed, frozen brain sections.[9]

Reagents:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized distilled water

-

Cresyl Violet Staining Solution (prepared from a stock solution and buffer, see below)[9]

-

Mounting medium

Solution Preparation:

-

Cresyl Violet Stock Solution (0.13%): Dissolve 0.2 g of Cresyl Violet acetate in 150 ml of distilled water with stirring.[9]

-

Acetate Buffer (pH 3.5): Prepare by mixing 282 ml of 0.1 M acetic acid with 18 ml of 0.1 M sodium acetate.[9]

-

Working Staining Solution: Combine 30 ml of the Cresyl Violet stock solution with 300 ml of the acetate buffer. This solution is stable for several months.[9]

Procedure:

-

Thawing: Allow frozen sections mounted on slides to warm to room temperature for at least 20 minutes.[9]

-

Hydration: Immerse slides in the following sequence: Xylene (5 minutes), 95% Ethanol (3 minutes), 70% Ethanol (3 minutes), and deionized distilled water (3 minutes).[9]

-

Staining: Stain the sections in the working Cresyl Violet solution at 60°C for 8-14 minutes.[9]

-

Washing: Rinse the slides in distilled water for 3 minutes.[9]

-

Dehydration: Dehydrate the sections through the following series: 70% Ethanol (3 minutes), 95% Ethanol (1-2 minutes), and 100% Ethanol (a few dips).[9]

-

Clearing: Clear the sections in two changes of xylene for 5 minutes each.[9]

-

Mounting: Coverslip the sections with a compatible mounting medium.

Protocol 3: Fluorescent Cresyl Violet Staining

Cresyl Violet can also be used as a red fluorescent stain, which is compatible with other fluorescent markers.[10]

Key Modification:

The primary modification from the bright-field protocol is the use of a more dilute staining solution. The optimal dilution will need to be determined empirically but is significantly lower than that used for chromogenic staining.[10]

Procedure:

Follow a standard staining protocol for either paraffin-embedded or frozen sections, but replace the standard Cresyl Violet solution with a diluted version. After staining and dehydration, the sections can be coverslipped and imaged using a fluorescence microscope with appropriate filter sets for red fluorescence.

Visualizations

Binding Principle of Cresyl Violet Acetate

Caption: Electrostatic attraction between cationic Cresyl Violet and anionic cellular components.

Experimental Workflow for Cresyl Violet Staining of Paraffin-Embedded Sections

Caption: Step-by-step workflow for staining paraffin-embedded tissue with Cresyl Violet.

References

- 1. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. ronaldschulte.nl [ronaldschulte.nl]

- 3. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of unbiased stereological estimation of total number of cresyl violet stained neurons and parvalbumin positive neurons in the adult human spiral ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 9. neurosciencecourses.com [neurosciencecourses.com]

- 10. Cresyl violet: a red fluorescent Nissl stain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nissl Substance and its Affinity for Cresyl Violet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nissl substance and the underlying principles of its visualization using Cresyl Violet staining. The content is designed to furnish researchers, scientists, and professionals in drug development with a thorough understanding of the neuroanatomical techniques vital for assessing neuronal morphology and pathology.

The Core of Neuronal Protein Synthesis: Nissl Substance

Nissl substance, also known as Nissl bodies or tigroid substance, represents the primary site of protein synthesis within a neuron.[1][2] These granular structures are distributed throughout the cytoplasm of the neuron's cell body (soma) and dendrites, but are notably absent from the axon and axon hillock.[3][4] Their presence and appearance are indicative of the metabolic activity of the neuron; larger and more prominent Nissl bodies are characteristic of large, active nerve cells such as spinal motor neurons.[5]

Composition and Function:

Microscopically, Nissl substance is a complex of rough endoplasmic reticulum (RER) and free polyribosomes.[1][5][6] The RER consists of a network of membrane-bound sacs called cisternae, which are studded with ribosomes. Both the membrane-bound and free ribosomes are rich in ribosomal RNA (rRNA), which plays a crucial role in translating messenger RNA (mRNA) into proteins.[1] These proteins are essential for maintaining the neuron's structure, supporting synaptic plasticity, and facilitating axonal transport and growth.[3][7]

Table 1: Key Components and Functions of Nissl Substance

| Component | Description | Primary Function |

| Rough Endoplasmic Reticulum (RER) | A network of flattened, membrane-enclosed sacs (cisternae) with ribosomes attached to the outer surface. | Synthesis and modification of proteins destined for secretion or insertion into membranes. |

| Free Polyribosomes | Clusters of ribosomes not attached to the endoplasmic reticulum, freely suspended in the cytoplasm. | Synthesis of proteins for intracellular use, such as cytoskeletal components and enzymes.[1] |

| Ribosomal RNA (rRNA) | The RNA component of the ribosome, essential for protein synthesis in all living organisms. | Catalyzes the formation of peptide bonds between amino acids. |

Changes in the morphology or distribution of Nissl substance can be an indicator of neuronal injury or disease. Conditions such as axonal damage or ischemia can lead to a dispersal or disappearance of Nissl bodies, a phenomenon known as chromatolysis.[2]

Cresyl Violet: A Classic Stain for Neuronal Cytoarchitecture

Cresyl Violet is a basic aniline (B41778) dye that has been a cornerstone of neurohistology for over a century.[8][9] It is widely used for Nissl staining to visualize the neuronal structure in brain and spinal cord tissue.[8] The stain imparts a distinct violet-purple color to Nissl bodies and the nucleus of neurons, allowing for the clear differentiation of neurons from glial cells, which are not stained.[10]

Mechanism of Staining:

The staining mechanism of Cresyl Violet is based on a simple acid-base chemical interaction. Cresyl Violet is a basic (cationic) dye that carries a positive charge. This positive charge allows it to bind electrostatically to acidic (anionic) components within the cell.[11] The primary targets for Cresyl Violet in neurons are the phosphate (B84403) groups of nucleic acids, particularly the abundant ribosomal RNA (rRNA) within the Nissl substance.[1][12] This strong affinity for rRNA results in the intense staining of Nissl bodies.[1] DNA in the nucleus also binds Cresyl Violet, leading to nuclear staining.[8]

Factors Influencing Staining:

The quality and intensity of Cresyl Violet staining can be influenced by several factors:

-

pH of the Staining Solution: The pH of the Cresyl Violet solution is critical. A lower pH (around 3.0-4.0) results in more selective staining of Nissl bodies.[13]

-

Differentiation: After staining, a differentiation step, typically using alcohol, is employed to remove excess stain and enhance the contrast between Nissl bodies and the surrounding neuropil.[8][14] The duration of this step is crucial for optimal results.[13]

-

Tissue Fixation: Proper fixation of the neural tissue, typically with formalin or paraformaldehyde, is essential for preserving cellular morphology and ensuring good staining.[8][10]

Visualizing the Core Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Caption: The central role of Nissl substance in neuronal protein synthesis.

Caption: A typical workflow for Cresyl Violet staining of paraffin-embedded tissue sections.

Caption: Conceptual diagram of the electrostatic interaction between Cresyl Violet and RNA.

Experimental Protocols for Cresyl Violet Staining

The following are detailed methodologies for Cresyl Violet staining of both paraffin-embedded and frozen tissue sections.

Staining of Paraffin-Embedded Sections

This protocol is adapted from standard histological procedures.[14]

Materials:

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

0.1% Cresyl Violet Acetate (B1210297) solution in acetate buffer (pH ~3.5-4.0)

-

Differentiation solution (e.g., 70% ethanol)

-

Mounting medium

-

Microscope slides with paraffin-embedded tissue sections

-

Coplin jars or staining dishes

-

Coverslips

Procedure:

-

Deparaffinization:

-

Immerse slides in Xylene for 2-3 changes, 3-5 minutes each, to remove the paraffin (B1166041) wax.[8][14]

-

-

Rehydration:

-

Staining:

-

Rinsing and Differentiation:

-

Dehydration:

-

Immerse slides in 95% ethanol for 2 changes, 3 minutes each.

-

Immerse slides in 100% ethanol for 2 changes, 3 minutes each.[8]

-

-

Clearing:

-

Immerse slides in Xylene for 2 changes, 3-5 minutes each.[8]

-

-

Mounting:

-

Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.

-

Allow the slides to dry.

-

Staining of Frozen Sections

This protocol is a common method for staining cryosections.[10]

Materials:

-

Phosphate-buffered saline (PBS)

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

0.1% Cresyl Violet Acetate solution

-

Differentiation solution

-

Mounting medium

-

Microscope slides with frozen tissue sections

-

Coplin jars or staining dishes

-

Coverslips

Procedure:

-

Thawing and Fixation (if not pre-fixed):

-

Allow frozen sections to air dry at room temperature.

-

If necessary, fix the sections in 4% paraformaldehyde or 10% formalin.

-

-

Rehydration:

-

Rinse slides in PBS.

-

Immerse slides in a graded series of ethanol (e.g., 95%, 70%) and then into distilled water.

-

-

Staining:

-

Immerse slides in 0.1% Cresyl Violet solution for 5-10 minutes.

-

-

Rinsing and Differentiation:

-

Quickly rinse in distilled water.

-

Differentiate in 70% ethanol, monitoring microscopically.

-

-

Dehydration:

-

Dehydrate through a graded series of ethanol (95%, 100%).

-

-

Clearing:

-

Clear in Xylene.

-

-

Mounting:

-

Coverslip with a suitable mounting medium.

-

Data Presentation and Interpretation

Table 2: Troubleshooting Common Issues in Cresyl Violet Staining

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Staining | - Staining solution is too old or has an incorrect pH.- Inadequate staining time.- Over-differentiation. | - Prepare fresh staining solution and adjust pH to 3.5-4.0.- Increase staining time.- Reduce differentiation time and monitor closely. |

| Overstaining/Lack of Contrast | - Staining time is too long.- Insufficient differentiation. | - Reduce staining time.- Increase differentiation time. |

| Precipitate on Tissue | - Staining solution was not filtered. | - Filter the Cresyl Violet solution before use. |

| Tissue Sections Detaching from Slide | - Improperly coated slides.- Harsh rinsing or agitation. | - Use coated (e.g., gelatin-subbed) slides.- Handle slides gently during washing steps. |

Conclusion

The affinity of Cresyl Violet for the RNA-rich Nissl substance provides a powerful and reliable method for visualizing neuronal cytoarchitecture. A thorough understanding of the principles behind Nissl substance composition and the chemical basis of Cresyl Violet staining is paramount for researchers and clinicians in the field of neuroscience and drug development. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for obtaining high-quality, reproducible results in the assessment of neuronal morphology and pathology.

References

- 1. Frontiers | Cell density quantification of high resolution Nissl images of the juvenile rat brain [frontiersin.org]

- 2. newcomersupply.com [newcomersupply.com]

- 3. Aspects of the quantitative analysis of neurons in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An evaluation of cresyl echt violet acetate as a Nissl stain. | Semantic Scholar [semanticscholar.org]

- 5. Cell density quantification of high resolution Nissl images of the juvenile rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Motor Neurons (spinal cord) | Nervous System [histologyguide.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Nissl study of the neuronal types, and recognition of cytoarchitectural subdivisions, within the rabbit periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A computerized image analysis system for quantitative analysis of cells in histological brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative study on the Nissl substance and RNA content in the central nervous system of Anodonta cygnea L. - Repository of the Academy's Library [real.mtak.hu]

- 11. Cresyl violet (acetate) | Sigma-Aldrich [sigmaaldrich.com]

- 12. "Computational Modeling of Rna-Small Molecule and Rna-Protein Interacti" by Lu Chen [digitalcommons.library.tmc.edu]

- 13. Effect of Different Staining Methods on Brain Cryosections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

A Technical Guide to the Spectral Properties of Cresyl Violet Acetate for Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Cresyl Violet acetate (B1210297) and its application in microscopy. This document details the essential photophysical parameters, experimental protocols for its use in neuronal staining, and practical considerations for achieving optimal imaging results.

Introduction to Cresyl Violet Acetate

Cresyl Violet acetate is a synthetic organic dye belonging to the oxazine (B8389632) family. In the field of histology and neuroscience, it is a cornerstone for the visualization of neuronal structures. Its primary application is in Nissl staining, a method that selectively stains the Nissl substance (the rough endoplasmic reticulum) in the cytoplasm of neurons.[1] This characteristic basophilic staining allows for the clear demarcation of neuronal cell bodies, making it an invaluable tool for neuroanatomical investigations, cell counting, and the assessment of neuropathological changes. Beyond its chromogenic properties, Cresyl Violet acetate also exhibits fluorescence, enabling its use in fluorescence microscopy for enhanced visualization and co-localization studies.

Spectral and Photophysical Properties

The utility of Cresyl Violet acetate in both bright-field and fluorescence microscopy is dictated by its interaction with light. The key spectral and photophysical parameters are summarized below.

Quantitative Data Summary

The following tables provide a consolidated view of the essential quantitative data for Cresyl Violet acetate.

Table 1: Physicochemical Properties of Cresyl Violet Acetate

| Property | Value | Source |

| CAS Number | 10510-54-0 | [2][3] |

| Molecular Formula | C₁₈H₁₅N₃O₃ | [2][3] |

| Molecular Weight | 321.33 g/mol | [3] |

| Melting Point | 140-143 °C | [2] |

Table 2: Spectral Properties of Cresyl Violet Acetate

| Parameter | Value | Conditions | Source |

| Absorption Maximum (λmax) | 596 - 599 nm | In 50% Ethanol (B145695) | [4][5] |

| Emission Maximum (λem) | ~621 nm | In Ethanol | [6] |

| Molar Absorptivity (ε) | ~39,810 M-1cm-1 | In 50% Ethanol | Calculated from[4] |

| Quantum Yield (Φ) | ~0.54 | Cresyl Violet Perchlorate in Ethanol | [6] |

Note on Molar Absorptivity: The molar absorptivity was calculated from the specific absorptivity (A 1%/1cm) of 980 - 1400 provided by Loba Chemie. Using an average value of 1240, the molar absorptivity is estimated. This value can vary depending on the solvent and dye purity.

Note on Quantum Yield: The widely cited quantum yield of 0.54 is for Cresyl Violet Perchlorate in ethanol. While this provides a strong indication of the fluorescence efficiency of the Cresyl Violet cation, the exact value for the acetate salt may vary depending on the solvent and local environment.

Applications in Microscopy

The primary application of Cresyl Violet acetate is in Nissl staining of the central nervous system. This technique is fundamental for identifying neuronal cell bodies and assessing neuronal morphology.

Principle of Nissl Staining

Nissl bodies are granules of rough endoplasmic reticulum and free ribosomes found in the cytoplasm of neurons. The high concentration of ribosomal RNA in these structures imparts a strong basophilic character. Cresyl Violet, being a basic aniline (B41778) dye, binds to these acidic RNA molecules, resulting in a characteristic violet-to-blue staining of the neuronal soma and dendrites. Glial cells, which have significantly less rough endoplasmic reticulum, are not prominently stained. This differential staining allows for the clear identification and quantification of neurons.

Experimental Protocols

Below are representative protocols for the preparation of Cresyl Violet acetate solutions and its use in staining paraffin-embedded and frozen tissue sections.

Solution Preparation

A stable stock solution of Cresyl Violet acetate is crucial for reproducible staining.

Protocol 4.1.1: Preparation of 0.2% Cresyl Violet Acetate Stock Solution

-

Dissolve: Add 0.2 g of Cresyl Violet acetate powder to 100 mL of distilled water.

-

Mix: Use a magnetic stirrer to mix the solution for at least 20 minutes to ensure the dye is fully dissolved.

-

Storage: The stock solution is stable for at least six months when stored in a tightly sealed container at room temperature and protected from light.[7]

Protocol 4.1.2: Preparation of Working Staining Solution (pH ~3.5)

-

Prepare Buffer: Create a buffer solution by mixing 282 mL of 0.1 M acetic acid with 18 mL of 0.1 M sodium acetate.[7]

-

Dilute Stock: Add 30 mL of the 0.2% Cresyl Violet stock solution to 300 mL of the prepared buffer.[7]

-

Mix: Stir the working solution for at least 30 minutes before use.[7]

-

Filter: It is recommended to filter the working solution before each use to remove any precipitates.

Staining Protocol for Paraffin-Embedded Sections

This protocol outlines the steps for staining deparaffinized tissue sections.

Protocol 4.2.1: Nissl Staining of Paraffin Sections

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydration: Rehydrate the sections through a descending series of ethanol concentrations:

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 3 minutes.

-

70% Ethanol: 3 minutes.

-

-

Wash: Rinse slides in distilled water for 3 minutes.[7]

-

Staining: Incubate slides in the pre-warmed (60°C) working Cresyl Violet solution for 8-14 minutes.[7] The optimal time may vary depending on tissue type and thickness.

-

Rinse: Briefly rinse in distilled water to remove excess stain.[7]

-

Differentiation: Differentiate the sections by briefly dipping in 70% ethanol, followed by 95% ethanol.[7] This step is critical for removing background staining and achieving clear contrast. The degree of differentiation should be monitored under a microscope.

-

Dehydration: Dehydrate the sections through an ascending series of ethanol concentrations:

-

Clearing: Clear the sections in two changes of xylene for 5 minutes each.[7]

-

Mounting: Coverslip the slides using a xylene-based mounting medium.

Visualization and Logical Workflows

Staining Protocol Workflow

The following diagram illustrates the key steps in the Cresyl Violet staining protocol for paraffin-embedded sections.

Application in Research Context

Cresyl Violet staining is a fundamental technique that provides anatomical context for a wide range of studies. While it does not directly probe signaling pathways, it is often used in conjunction with other techniques to correlate molecular or functional data with specific neuronal populations or brain regions.

Fluorescence Microscopy Considerations

When using Cresyl Violet acetate for fluorescence microscopy, selecting the appropriate filter set is critical for maximizing the signal-to-noise ratio.

Recommended Filter Sets

Based on the excitation and emission maxima of Cresyl Violet acetate, a filter set with the following characteristics is recommended:

-

Excitation Filter: A bandpass filter centered around 590-600 nm (e.g., 595/25 nm).

-

Dichroic Mirror: A longpass mirror with a cut-on wavelength around 610 nm.

-

Emission Filter: A bandpass filter centered around 620-630 nm (e.g., 625/30 nm) or a longpass filter starting from ~615 nm for brighter but potentially less specific signal collection.

Commercially available filter sets for fluorophores such as Texas Red® or Cy3.5™ may be suitable, but it is advisable to check the specific bandpass characteristics to ensure optimal overlap with Cresyl Violet's spectrum.

Conclusion

Cresyl Violet acetate remains a robust and versatile tool for neuroanatomical studies. Its well-characterized spectral properties allow for its use in both traditional bright-field microscopy for cytoarchitectural analysis and in fluorescence microscopy for high-contrast imaging. By understanding its core photophysical parameters and adhering to optimized staining protocols, researchers can effectively utilize this classic dye to generate high-quality, reproducible data in their investigations of the nervous system.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cresyl Violet acetate, pure, certified | Fisher Scientific [fishersci.ca]

- 3. Cresyl violet acetate | C18H15N3O3 | CID 135445693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10510-54-0 CAS | CRESYL VIOLET (ACETATE) | Biological Stains and Dyes | Article No. 03032 [lobachemie.com]

- 5. Cresyl violet acetate, 5 g, CAS No. 10510-54-0 | Chromogenic Dyes | Staining | Histology/Microscopy | Life Science | Carl ROTH - Belgium [carlroth.com]

- 6. Cresyl violet *CAS 41830-80-2* | AAT Bioquest [aatbio.com]

- 7. neurosciencecourses.com [neurosciencecourses.com]

A Technical Guide to Cresyl Violet Acetate: Specifications, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cresyl Violet acetate (B1210297), a vital dye in neuroscience and histology. This document outlines the dye's content and purity specifications, details experimental protocols for its use, and illustrates key processes through clear diagrams. The information herein is intended to assist researchers, scientists, and drug development professionals in the effective application and quality assessment of Cresyl Violet acetate.

Core Specifications of Cresyl Violet Acetate

Cresyl Violet acetate is a metachromatic basic aniline (B41778) dye belonging to the oxazine (B8389632) group. Its quality and performance are determined by a set of key specifications. While exact values may vary slightly between suppliers, the following tables summarize the typical physical and chemical properties of high-purity, biologically certified Cresyl Violet acetate.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Chemical Name | 9-Amino-5-imino-5H-benzo[a]phenoxazine acetate |

| Synonyms | Cresyl Fast Violet, Cresyl Echt Violet |

| CAS Number | 10510-54-0[1] |

| Molecular Formula | C₁₈H₁₅N₃O₃[1] |

| Molecular Weight | 321.33 g/mol [1] |

| Appearance | Dark green to black crystalline powder |

| Melting Point | 140 - 143 °C[2] |

| Solubility | Soluble in water (approx. 1 mg/mL) and ethanol.[2] |

Table 2: Quality Control Specifications

| Parameter | Method | Specification |

| Dye Content | Spectrophotometry | ≥ 65-75%[3][4] |

| Absorption Maximum (λmax) | UV-Vis Spectroscopy in 50% Ethanol | 596 - 599 nm[1] |

| Identity | UV-Vis Spectrum | Passes test (conforms to reference spectrum)[1] |

| Purity | Thin Layer Chromatography (TLC) | Passes test (no significant impurities)[1] |

| Suitability | Microscopy | Passes test for Nissl staining[1] |

Mechanism of Action in Biological Staining

Cresyl Violet is a cationic (positively charged) dye that acts as a basic stain. Its primary application in histology, particularly in neuroscience, is for Nissl staining. The mechanism of action is based on the electrostatic attraction between the positively charged dye molecules and the anionic (negatively charged) phosphate (B84403) groups of nucleic acids (RNA and DNA).

Nissl bodies, also known as the rough endoplasmic reticulum, are abundant in the cytoplasm of neurons and are rich in ribosomal RNA (rRNA). The high concentration of rRNA in Nissl bodies provides a dense source of anionic phosphate groups, leading to a strong binding of the cationic Cresyl Violet dye. This interaction results in the characteristic deep blue to purple staining of the neuronal cytoplasm and the nucleolus, allowing for the clear visualization of neuronal morphology.[5][6][7][8]

References

- 1. 10510-54-0 CAS | CRESYL VIOLET (ACETATE) | Biological Stains and Dyes | Article No. 03032 [lobachemie.com]

- 2. Cresyl Violet acetate certified by the Biological Stain Commission 10510-54-0 [sigmaaldrich.com]

- 3. newcomersupply.com [newcomersupply.com]

- 4. Cresyl Violet Acetate High Purity Biological Stain MP Biomedicals 5 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 5. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Improved method for combination of immunocytochemistry and Nissl staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histological methods for CNS [pathologycenter.jp]

Cresyl Violet Acetate: A Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cresyl Violet acetate (B1210297), a classic histological stain, has proven to be a versatile tool in the laboratory, extending its utility beyond conventional bright-field microscopy. This technical guide delves into the fluorescent properties of Cresyl Violet acetate, providing an in-depth resource for researchers and scientists. This document outlines its spectral characteristics, offers detailed experimental protocols for its use as a fluorescent Nissl and lysosomal stain, and presents a comprehensive overview of its applications in cellular imaging.

Introduction to Cresyl Violet Acetate

Cresyl Violet acetate is a basic aniline (B41778) dye belonging to the oxazine (B8389632) group.[1] For decades, it has been a staple in histology and neuroscience for the visualization of Nissl substance in the cytoplasm of neurons.[2][3][4][5] The Nissl substance, composed of rough endoplasmic reticulum and ribosomes, is crucial for protein synthesis and its staining provides valuable information on neuronal structure and health.[2][4][6] Beyond its traditional use, Cresyl Violet acetate exhibits intrinsic fluorescence, making it a valuable red fluorescent stain.[7][8] This property allows for its use in fluorescence microscopy, offering compatibility with other fluorescent probes and enabling multi-labeling studies.[9][8]

Fluorescent Properties of Cresyl Violet Acetate

Cresyl Violet acetate's utility as a fluorescent stain is defined by its spectral properties, quantum yield, and photostability.

Spectral Profile

Cresyl Violet acetate is a red fluorescent dye. Its excitation and emission maxima can vary slightly depending on the solvent and local environment.

| Property | Wavelength (nm) | Reference |

| Excitation Maximum | ~598 | [AAT Bioquest] |

| Emission Maximum | ~621 | [AAT Bioquest] |

| Absorbance Maximum | ~592 | [AAT Bioquest] |

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after absorption. For Cresyl Violet perchlorate (B79767) in ethanol, a quantum yield of 0.54 has been reported.[3] It is important to note that the quantum yield can be influenced by environmental factors such as solvent polarity and pH.

Photostability

Staining Mechanism and Cellular Targets

As a basic dye, Cresyl Violet acetate binds to acidic components within the cell.[5] Its primary targets include:

-

Nissl Substance: The high concentration of ribosomal RNA (rRNA) in the rough endoplasmic reticulum of neurons provides a dense source of phosphate (B84403) groups, leading to strong basophilia and intense staining with Cresyl Violet.[2][4][6] This allows for the clear visualization of the neuronal soma and dendrites.

-

Nuclei: The DNA within the nucleus also contains phosphate groups, resulting in nuclear staining.[2][4]

-

Acidic Organelles: Cresyl Violet is an acidotropic dye, meaning it accumulates in acidic compartments. This property makes it an excellent fluorescent marker for lysosomes and other acidic vacuoles.

The staining mechanism does not directly visualize a specific signaling pathway but rather provides a high-resolution view of cellular architecture, which can be used to assess the downstream morphological consequences of signaling events, such as neuronal injury or stress.

Experimental Protocols

The following protocols are syntheses of established methods for using Cresyl Violet acetate as both a bright-field and fluorescent stain.

General Considerations

-

Fixation: Formalin-fixed, paraffin-embedded sections are commonly used.[2][10] For fluorescence applications, perfusion with paraformaldehyde is recommended.

-

Reagent Preparation: Always use high-quality reagents and filter staining solutions before use to prevent artifacts.

-

Differentiation: This is a critical step in bright-field Nissl staining to remove excess stain and improve the contrast between Nissl bodies and the surrounding neuropil. It is less critical for fluorescence applications where unbound dye is removed by washing.

Protocol for Fluorescent Nissl Staining of Paraffin-Embedded Sections

This protocol is adapted from various sources for optimal fluorescence imaging.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 70% (3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Prepare a 0.1% Cresyl Violet acetate solution in distilled water. For fluorescent staining, a more dilute solution (e.g., 0.01% - 0.05%) may be optimal to reduce background.

-

Incubate sections in the staining solution for 5-15 minutes. The optimal time should be determined empirically.

-

-

Washing:

-

Rinse slides thoroughly in distilled water to remove excess stain.

-

-

Dehydration and Mounting:

-

Rapidly dehydrate through an ascending series of ethanol: 70%, 95%, and 100% (2 changes).

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a low-fluorescence mounting medium suitable for fluorescence microscopy (e.g., DPX).

-

Experimental Workflow for Fluorescent Nissl Staining

Applications in Research and Drug Development

The fluorescent properties of Cresyl Violet acetate open up a range of applications for researchers and drug development professionals:

-

Neuroanatomical Studies: High-resolution mapping of neuronal populations and cytoarchitectural boundaries in the central nervous system.

-

Neurotoxicity and Neurodegeneration Models: Assessing neuronal loss, damage, or chromatolysis in response to toxins, disease models, or therapeutic interventions.

-

Multi-labeling Immunofluorescence: Combining fluorescent Nissl staining with antibodies against specific cellular markers to co-localize proteins of interest within defined neuronal populations.

-

Lysosomal Studies: Investigating lysosomal morphology, distribution, and dynamics in various cell types.

Troubleshooting

| Problem | Possible Cause | Solution |

| Weak Staining | - Staining time too short- Staining solution too dilute or old- Inadequate fixation | - Increase incubation time- Prepare fresh staining solution- Ensure proper tissue fixation |

| High Background | - Staining solution too concentrated- Inadequate washing | - Dilute the staining solution- Increase the duration and number of washes |

| Photobleaching | - High excitation intensity- Prolonged exposure | - Reduce laser power or illumination intensity- Use a mounting medium with an anti-fade reagent- Minimize exposure time during image acquisition |

Conclusion

Cresyl Violet acetate is a powerful and versatile fluorescent stain that offers significant advantages for cellular and neuroanatomical research. Its robust staining of Nissl substance and acidic organelles, combined with its favorable spectral properties and photostability, makes it an invaluable tool for both qualitative and quantitative studies. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage the fluorescent capabilities of Cresyl Violet acetate to advance their scientific investigations.

Data Summary

Table 1: Quantitative Properties of Cresyl Violet Acetate

| Parameter | Value | Notes |

| Excitation Maximum (nm) | ~598 | In solution |

| Emission Maximum (nm) | ~621 | In solution |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 83,000 | At 603 nm |

| Fluorescence Quantum Yield (Φ) | 0.54 | In ethanol |

| Photostability | Qualitatively high | Less prone to photobleaching than some other fluorescent probes. Quantitative data is limited. |

Logical Relationships

Staining Principle Diagram

References

- 1. cresyl violet staining: Topics by Science.gov [science.gov]

- 2. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 3. omlc.org [omlc.org]

- 4. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 5. ihisto.io [ihisto.io]

- 6. moodle2.units.it [moodle2.units.it]

- 7. biocompare.com [biocompare.com]

- 8. researchgate.net [researchgate.net]

- 9. Cresyl violet: a red fluorescent Nissl stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cresyl Violet Stain Solution (1%) (ab246817) | Abcam [abcam.com]

Cresyl Violet: A Technical Guide for Histological Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core properties and applications of Cresyl Violet, a widely used basic aniline (B41778) dye in histology and neuroscience. Valued for its vibrant and selective staining of neuronal elements, this document serves as a technical resource, detailing its chemical characteristics, mechanism of action, and practical experimental protocols.

Core Properties and Chemical Data

Cresyl Violet, also known as Cresyl Violet Acetate (B1210297) or Cresyl Echt Violet, is a synthetic dye belonging to the oxazine (B8389632) group.[1][2] Its primary utility in a research setting is for Nissl staining, which vividly highlights the Nissl substance (the rough endoplasmic reticulum and ribosomes) within the cytoplasm of neurons.[3][4][5][6] This specificity allows for the detailed visualization of neuronal cytoarchitecture in the brain and spinal cord.[3][4][5]

The chemical identity of dyes sold under the name "Cresyl Violet" has historically shown some variation.[1] However, the most commonly referenced and certified form is Cresyl Violet Acetate.[1][7] It is crucial to use Cresyl Violet Acetate for reliable and reproducible Nissl staining results.[8]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Cresyl Violet.

| Chemical and Physical Properties | Value | Source |

| Common Names | Cresyl Violet, Cresyl Violet Acetate, Cresyl Fast Violet | [1][9] |

| Molecular Formula (Acetate) | C₁₈H₁₅N₃O₃ | [10][11] |

| Molecular Weight (Acetate) | 321.34 g/mol | [1][10] |

| Appearance | Dark green to black crystalline powder | [11] |

| Solubility (Aqueous) | ~1.0-2.0% | [1] |

| Solubility (Ethanol) | ~1.0-2.0% | [1] |

| Spectroscopic Properties | Value | Source |

| Absorption Maximum (λmax) | ~590-598 nm | [1][12][13][14] |

| Excitation Maximum | 598 nm | [12][13] |

| Emission Maximum | 621 nm | [12][13] |

| Molar Extinction Coefficient | 83,000 cm⁻¹M⁻¹ | [15] |

Mechanism of Staining

Cresyl Violet is a basic dye, meaning it carries a positive charge and readily binds to acidic (basophilic) components within cells.[2][16] The primary targets for Cresyl Violet in neural tissue are the phosphate (B84403) groups of ribosomal RNA (rRNA) and nuclear DNA.[3][4][5] The high concentration of rRNA in the Nissl bodies of neurons results in intense purple-blue staining of the neuronal soma.[3][4][5][16] This allows for clear differentiation of neurons from glial cells, which have a much lower concentration of free ribosomes and thus stain less intensely.[8]

The logical workflow for the staining mechanism is illustrated below.

Experimental Protocols

The following are detailed methodologies for Cresyl Violet staining of paraffin-embedded and frozen sections. These protocols are based on established procedures and can be adapted based on tissue type and thickness.[3][4][8][17][18]

Protocol 1: Cresyl Violet Staining for Paraffin-Embedded Sections

This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

0.1% Cresyl Violet Acetate Staining Solution:

-

Differentiation Solution: 70% ethanol, optionally with a few drops of glacial acetic acid.[3][18]

-

Resinous mounting medium

Procedure:

-

Deparaffinization: Immerse slides in 2-3 changes of xylene for 3-5 minutes each.[4]

-

Rehydration: Hydrate sections through graded alcohols:

-

100% Ethanol: 2 changes, 3 minutes each.[4]

-

95% Ethanol: 1 change, 3 minutes.

-

70% Ethanol: 1 change, 3 minutes.

-

Rinse in distilled water.

-

-

Staining: Immerse slides in the 0.1% Cresyl Violet solution for 4-15 minutes.[3][4][5] Staining time may need to be optimized.

-

Rinsing: Quickly rinse the slides in distilled water to remove excess stain.[3][4]

-

Differentiation: Dip slides in 70% ethanol.[4] For more aggressive differentiation to reduce background staining, use the acidified ethanol solution.[18] Monitor the differentiation process microscopically until the Nissl substance is clearly defined against a paler background.

-

Dehydration: Dehydrate the sections through graded alcohols:

-

Clearing: Clear the sections in 2-3 changes of xylene for 3-5 minutes each.[3][4]

-

Mounting: Coverslip with a resinous mounting medium.

Protocol 2: Cresyl Violet Staining for Frozen Sections

This protocol is adapted for post-fixed or fresh-frozen cryostat sections.

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde, if not pre-fixed)

-

Ethanol (70%, 90%, 95%, 100%)

-

Xylene

-

Distilled water

-

0.1% Cresyl Violet Acetate Staining Solution (as prepared in Protocol 1)

-

Resinous mounting medium

Procedure:

-

Preparation: Bring slides to room temperature for at least 60 minutes to dry.[17]

-

Fixation (if necessary): If using fresh-frozen tissue, post-fix the sections in 4% paraformaldehyde for 10-15 minutes.

-

Hydration:

-

Staining: Immerse slides in the 0.1% Cresyl Violet solution for 20 minutes.[17]

-

Rinsing: Rinse in distilled water for 2 x 5 minutes.[17]

-

Dehydration and Differentiation:

-

Clearing: Immerse in 2-3 changes of xylene for 3 minutes each.[17]

-

Mounting: Coverslip with a resinous mounting medium. Do not allow the sections to dry before mounting.[17]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for Cresyl Violet staining of paraffin-embedded tissue sections.

Troubleshooting

Common issues in Cresyl Violet staining include overstaining, understaining, and precipitate formation.

-

Overstaining: If sections are too dark, reduce the staining time or increase the differentiation time. A more acidic differentiation solution can also be used for more rapid destaining.[20]

-

Understaining: If the staining is too light, increase the staining time or use a freshly prepared staining solution. Ensure the pH of the staining solution is optimal (around 3.5-4.3).[8][19] For very thin sections, understaining can be a persistent issue.[20]

-

Precipitate on Sections: Always filter the staining solution before use to remove any undissolved dye particles.[17]

-

Sections Detaching from Slides: Ensure slides are properly coated (e.g., gelatin-subbed or commercially available adhesive slides) and that sections are thoroughly dried onto the slide before staining.[8] Expired adhesive slides may lose their efficacy.[21]

By following these guidelines and protocols, researchers can effectively utilize Cresyl Violet to obtain high-quality, reproducible staining of neural tissue for a wide range of neuroanatomical and neuropathological studies.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - Cresyl Violet [micro.magnet.fsu.edu]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 5. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. neurosciencecourses.com [neurosciencecourses.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cresyl violet acetate | C18H15N3O3 | CID 135445693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cresyl Violet acetate, pure, high purity biological stain 5 g | Request for Quote [thermofisher.com]

- 12. Spectrum [Cresyl Violet] | AAT Bioquest [aatbio.com]

- 13. Absorption [Cresyl Violet] | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Cresyl violet *CAS 41830-80-2* | AAT Bioquest [aatbio.com]

- 16. ihisto.io [ihisto.io]

- 17. viapianolab.org [viapianolab.org]

- 18. r.marmosetbrain.org [r.marmosetbrain.org]

- 19. 0.1% Cresyl Violet Stain (pH 4.3) [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Cresyl Violet Acetate Staining for Paraffin-Embedded Sections

Introduction